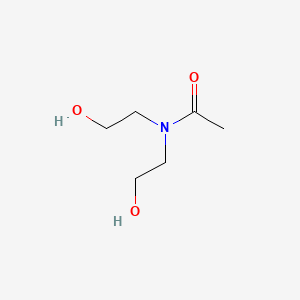

N,N-bis(2-hydroxyethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(10)7(2-4-8)3-5-9/h8-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWCWIUAZSBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7435-67-8 | |

| Record name | N,N-bis(2-hydroxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-bis(2-hydroxyethyl)acetamide CAS 7435-67-8 chemical properties

[1][2]

Executive Summary

N,N-bis(2-hydroxyethyl)acetamide (CAS 7435-67-8), commonly known as N-Acetyldiethanolamine , is a hydrophilic, non-ionic amide derived from the acetylation of diethanolamine.[1] It serves as a critical intermediate in the synthesis of pharmaceutical excipients, hydrogel crosslinkers, and specialized surfactants. Unlike its fatty acid analogs (e.g., Cocamide DEA) which function primarily as surfactants, this short-chain acetyl variant is characterized by its high water solubility and low lipophilicity, making it a valuable polar solvent and solubilizer in drug development and chemical manufacturing.

Key Utility:

-

Pharmaceuticals: Solubilizing agent for poorly water-soluble APIs; intermediate for nitrogen mustard analogs and hydrogel monomers.[1]

-

Chemical Synthesis: Precursor for vinyl ether monomers and biodegradable chelating agents.

-

Safety Profile: Skin/Eye irritant; potential precursor to nitrosamines (NDELA) if not stabilized.

Physicochemical Profile

This compound exhibits properties typical of low-molecular-weight amides: high polarity, hygroscopicity, and the ability to form extensive hydrogen bond networks.[1]

Table 1: Chemical & Physical Properties

| Property | Value / Description |

| CAS Registry Number | 7435-67-8 |

| IUPAC Name | This compound |

| Synonyms | N-Acetyldiethanolamine; Acetamide, N,N-bis(2-hydroxyethyl)- |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| Physical State | Viscous liquid or low-melting solid (Oil at RT) [1, 2] |

| Solubility | Miscible with water, alcohols, and polar organic solvents.[2][1] |

| Boiling Point | >200°C (Predicted); Decomposes at high heat. |

| Density | ~1.1 - 1.2 g/cm³ (Estimated based on analogs) |

| Partition Coeff. (LogP) | -1.6 (Predicted) [3] |

Technical Note on Physical State: Conflicting data exists regarding the melting point. While some databases list a melting point of ~146°C [1], this likely refers to a specific crystalline derivative or salt. Structural analogs like diethanolamine (MP: 28°C) and N-acetylethanolamine (MP: ~15°C) suggest that the pure amide is likely a supercooled viscous liquid or a low-melting solid at room temperature due to the disruption of crystal packing by the flexible hydroxyethyl arms.[1]

Synthesis & Manufacturing

The industrial synthesis of this compound follows a standard nucleophilic acyl substitution pathway.[1] The reaction is typically driven by the nucleophilic attack of the secondary amine of diethanolamine (DEA) on an acetylating agent.

Synthetic Route

Reagents: Diethanolamine (DEA) and Acetic Anhydride (or Acetic Acid). Conditions: The reaction is exothermic and typically requires temperature control (0–50°C initially) to prevent O-acetylation (esterification) side reactions.

Step-by-Step Protocol (Laboratory Scale):

-

Charge: Place 1.0 equivalent of Diethanolamine in a reaction vessel equipped with a reflux condenser and dropping funnel.

-

Solvent (Optional): Dissolve in an inert solvent like Dichloromethane (DCM) or THF if heat dissipation is required.

-

Addition: Slowly add 1.05 equivalents of Acetic Anhydride dropwise at 0°C under nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or IR (disappearance of N-H stretch).

-

Workup: Remove acetic acid byproduct and solvent under reduced pressure.

-

Purification: The crude oil can be purified via vacuum distillation or column chromatography (though often used crude in industrial applications).

Reaction Mechanism Diagram[2]

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-Acetyldiethanolamine.

Applications in Drug Development

For researchers, this molecule offers unique utility in formulation and medicinal chemistry.

Solubilization & Formulation

As a small-molecule amide with two hydroxyl groups, this compound acts as a powerful hydrotropic agent .[1]

-

Mechanism: It disrupts the water lattice and lowers the surface tension, increasing the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs).

-

Advantage: Unlike PEG-based solubilizers, it has a lower molecular weight, potentially altering pharmacokinetics less drastically in early-stage screening.[1]

Synthetic Building Block

-

Hydrogels: The hydroxyl groups can be functionalized with acrylate or vinyl groups to create hydrophilic monomers for hydrogel synthesis [4]. These hydrogels are explored for controlled drug release systems.

-

Prodrugs: Can serve as a linker or spacer in prodrug design, leveraging the hydrolytic stability of the amide bond versus the labile ester bonds formed at the hydroxyl sites.

Safety & Toxicology (E-E-A-T)

Critical Warning for Formulators: Like all diethanolamine derivatives, this compound carries a risk of forming N-nitrosodiethanolamine (NDELA) , a potent carcinogen, if exposed to nitrosating agents (e.g., nitrites, nitrogen oxides).

Toxicological Profile

-

Skin/Eye Irritation: Classified as a Category 2 Skin Irritant (H315) and Eye Irritant (H319) [5].[3]

-

Metabolism: In vivo, amide hydrolysis may release free Diethanolamine (DEA). DEA has been linked to liver and kidney toxicity in animal studies and is a Group 2B carcinogen (IARC) [6].

-

Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has deemed fatty acid diethanolamides safe only if free DEA levels are minimized and nitrosating agents are absent [7]. This guidance should be extrapolated to the acetyl variant.

Handling Protocol

-

Storage: Store in air-tight containers under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.

-

Nitrosamine Mitigation: Do not formulate with nitrites. Use antioxidants (e.g., Ascorbic Acid) in the final formulation to inhibit nitrosation.

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors during heating.

References

-

Sigma-Aldrich.[4] Product Specification: this compound. Link

-

PubChem.[5] Compound Summary: this compound (CID 9793833).[2][1][6] Link

-

University of Luxembourg.[6] PubChemLite: this compound Properties. Link

-

ResearchGate. Rotational barriers in carbamate-protected amine crosslinkers. Link

-

Fisher Scientific. Safety Data Sheet: Acetamide derivatives. Link

-

IARC Monographs. Diethanolamine Carcinogenicity Assessment. Link

-

Cosmetic Ingredient Review.[7] Safety Assessment of Diethanolamides. Int J Toxicol. 2013.[5][7] Link

Sources

- 1. 3586-25-2|2-Hydroxy-N-(2-hydroxyethyl)acetamide|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 7435-67-8 [sigmaaldrich.com]

- 5. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H13NO3) [pubchemlite.lcsb.uni.lu]

- 7. N,N-Bis(2-hydroxyethyl)undecenamide | C15H29NO3 | CID 108909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N-bis(2-hydroxyethyl)acetamide in Water and Organic Solvents

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a critical physicochemical property that dictates its fate from early-stage discovery through to formulation and in vivo efficacy. N,N-bis(2-hydroxyethyl)acetamide, a molecule featuring a central amide linkage flanked by two hydroxyl groups, presents a unique solubility profile. Its structural attributes, particularly its capacity for extensive hydrogen bonding, make it a compound of interest in various applications, including as a potential excipient, a building block in synthesis, or a component in drug delivery systems. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in both aqueous and organic media, and equipping researchers with the foundational knowledge and practical methodologies to harness its properties effectively.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The molecular structure of this compound is the key to understanding its solubility characteristics.

Key Structural Features:

-

Amide Group (-C(=O)N<): The amide functional group is polar and can act as a hydrogen bond acceptor via the carbonyl oxygen and the lone pair on the nitrogen atom.

-

Two Hydroxyl Groups (-OH): The presence of two hydroxyl groups is the most significant feature influencing its high polarity. These groups can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom).

-

Ethyl Chains (-CH2CH2-): The short alkyl chains are nonpolar but their influence is significantly outweighed by the highly polar functional groups.

The combination of a polar amide and two hydroxyl groups allows this compound to form multiple hydrogen bonds with polar solvents, particularly water. PubChem data indicates that the molecule has three hydrogen bond donors and four hydrogen bond acceptors, predisposing it to high aqueous solubility.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in the public domain, a scientifically sound prediction of its solubility can be made based on its molecular structure and the known properties of analogous compounds.

Aqueous Solubility

This compound is predicted to be highly soluble or miscible with water. The two hydroxyl groups and the amide functionality can readily engage in hydrogen bonding with water molecules, leading to a highly favorable solvation energy. This is supported by the fact that smaller, related molecules such as N-(2-hydroxyethyl)acetamide and N,N-diethylacetamide are reported to be miscible with water.[1][2][3]

Diagram: Hydrogen Bonding with Water

Caption: Intermolecular hydrogen bonding between this compound and water.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the functional groups of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected in these solvents. The hydroxyl groups of the solvent can form hydrogen bonds with the amide and hydroxyl groups of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound. The related compound N,N-diethylacetamide is miscible with most organic solvents, suggesting a similar trend for our target molecule.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity mismatch between the highly polar solute and the nonpolar solvent will result in weak intermolecular forces and unfavorable dissolution.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Aqueous | Water | Miscible | Extensive Hydrogen Bonding |

| Polar Protic | Ethanol, Methanol | High | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | DMSO, Acetone | Good to High | Dipole-Dipole Interactions, Hydrogen Bonding (Acceptor) |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Weak van der Waals forces, unfavorable polarity mismatch |

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise quantitative solubility data, direct experimental measurement is essential. The following protocol outlines the widely accepted and reliable shake-flask method for determining thermodynamic solubility.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound (as a pure solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

These standards will be used to generate a calibration curve for the analytical method.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess should be visually apparent to ensure saturation.

-

Accurately add a known volume or mass of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solutions using the chosen analytical method (e.g., HPLC).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining thermodynamic solubility.

Conclusion: A Versatile Compound with a Favorable Solubility Profile

This compound is a highly polar molecule with a strong propensity for forming hydrogen bonds. This structural characteristic endows it with excellent aqueous solubility and good solubility in a range of polar organic solvents. For drug development professionals, this favorable solubility profile suggests its potential utility in aqueous formulations and as a versatile intermediate in synthetic pathways where polar reaction media are employed. While this guide provides a robust theoretical and predictive framework, it is imperative for researchers to perform experimental validation to obtain quantitative solubility data tailored to their specific solvent systems and experimental conditions. The detailed protocol provided herein offers a reliable and self-validating approach to achieving this.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 23). N,N-Diethylacetamide: High-Performance Solvent & Intermediate for Pharmaceutical Applications. [Link]

-

PubChem. N,N-Bis(2-hydroxyethyl)glycolamide. National Center for Biotechnology Information. [Link]

-

ChemTalk. (2023, January 26). Amide Functional Group. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

Sources

Technical Assessment of N,N-bis(2-hydroxyethyl)acetamide Purity via Refractometry

This technical guide details the protocol for assessing the purity of N,N-bis(2-hydroxyethyl)acetamide (BHEA) using refractometry. It addresses the specific challenges of handling this viscous, hygroscopic amide and establishes a self-validating quality control workflow.

Executive Summary & Chemical Profile

This compound (BHEA), also known as N-acetyldiethanolamine, is a critical intermediate used in surfactant synthesis, pharmaceutical formulations, and as a cryoprotectant. Its purity is often compromised by its two primary precursors: Diethanolamine (DEA) and Acetic Acid , as well as environmental moisture due to its high hygroscopicity.

While chromatographic methods (HPLC/GC) are definitive, they are time-consuming for in-process control (IPC). Refractometry offers a rapid, solvent-free alternative for real-time purity assessment, provided the temperature and baseline standards are rigorously controlled.

Physicochemical Identity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 7435-67-8 |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol |

| Physical State | Viscous liquid (supercooled) or low-melting solid |

| Solubility | Miscible with water, ethanol; insoluble in aliphatic hydrocarbons |

| Key Impurities | Water ( |

Critical Note on Literature Values: Unlike common solvents, the refractive index (RI) for BHEA is not consistently standardized in public pharmacopeias. Literature values for "hydroxyethyl acetamides" often confuse the mono-substituted form (CAS 142-26-7) with the bis-substituted form. Therefore, establishing an internal Gold Standard Reference is the first step of this protocol.

The Science of Refractometry in Purity Analysis

Refractometry measures the bending of light as it passes through the sample, quantified by the refractive index (

Why RI Works for BHEA

-

Water Detection: Water has a significantly lower RI (1.3330) than BHEA (estimated range 1.48–1.50). Even trace moisture absorption (0.5%) causes a measurable linear depression in the observed RI.

-

Process Monitoring: The acetylation of Diethanolamine (DEA) to BHEA changes the molecular polarizability. Monitoring the shift from DEA (

) to the product's stable RI indicates reaction completion.

Temperature Dependence ( )

Viscous amides exhibit a high negative temperature coefficient. A deviation of just 1°C can shift the reading by approx.

-

Requirement: All measurements must be performed at 20.0°C ± 0.05°C using a Peltier-thermostated prism.

Experimental Protocol: The "Gold Standard" Validation

Since a universal literature value is ambiguous, you must validate your own reference material before routine testing.

Phase 1: Establishing the Reference RI

-

Source Material: Obtain a BHEA standard with >99.5% purity certified by GC-MS or HPLC.

-

Drying: Dry the standard in a vacuum desiccator over

for 24 hours to remove trace moisture. -

Measurement:

-

Calibrate the refractometer with HPLC-grade water (

at 20°C). -

Apply the BHEA sample. Allow 60 seconds for thermal equilibrium (viscous samples transfer heat slowly).

-

Record 5 replicates. The average is your Internal Standard RI (

) .

-

Phase 2: Routine Purity Assessment Workflow

Figure 1: Decision logic for BHEA purity assessment based on refractive index deviation.

Step-by-Step Procedure

-

Prism Cleaning: Clean the prism with ethanol followed by acetone. Ensure no residue remains; "ghost" films from previous viscous samples are a common error source.

-

Zeroing: Verify zero with air or water.

-

Application: Use a plastic pipette to apply ~0.3 mL of BHEA. Avoid introducing air bubbles, which are difficult to remove from this viscous fluid and scatter light (fuzzy shadowline).

-

Equilibration: Close the cover. Wait exactly 60 seconds . Watch the temperature sensor reading to ensure it stabilizes at 20.0°C.

-

Reading: Record the value to 4 decimal places (e.g., 1.4852).

Data Interpretation & Impurity Profiling

Use the table below to interpret deviations from your established

| Observed Trend | Likely Impurity | Mechanism | Corrective Action |

| RI Decrease ( | Water | Water ( | Dry sample under vacuum; check storage seal. |

| RI Decrease ( | Acetic Acid | Residual acid ( | Check pH; Recrystallize or neutralize. |

| RI Increase ( | Oligomers | Thermal degradation/polymerization increases density. | Reject batch; check reaction temperature logs. |

| RI Increase (Slight) | Diethanolamine | Context Dependent: If | Verify with titration for free amine. |

Note on Diethanolamine (DEA): DEA has an RI of ~1.477.[1][2] If your pure BHEA measures, for example, 1.490, then excess DEA will lower the RI. If pure BHEA is 1.460, DEA will raise it. This underscores the necessity of the Phase 1 Validation to know which direction the impurity shifts the value.

Comparative Analytics

While RI is the method of choice for speed, it should be cross-validated periodically.

| Method | Speed | Specificity | Sensitivity | Best Use Case |

| Refractometry | < 2 mins | Low | Moderate | Routine IPC, Water check |

| Karl Fischer | 10 mins | High (Water) | High (ppm) | Quantifying moisture if RI fails |

| HPLC-ELSD/RI | 45 mins | High | High | Final Product Release |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793833, this compound. Retrieved from [Link]

Sources

Biological toxicity profile of N-Acetyldiethanolamine for cell culture

Biological Toxicity Profile & Risk Assessment of N-Acetyldiethanolamine (N-ADEA) in Bioprocessing

Executive Summary

N-Acetyldiethanolamine (N-ADEA) , chemically known as N,N-bis(2-hydroxyethyl)acetamide (CAS: 7435-67-8), is a polar, water-soluble amide often encountered in bioprocessing as a surfactant intermediate, a solubilizer, or a metabolic impurity derived from Diethanolamine (DEA).

While N-ADEA lacks the extreme acute toxicity of its nitrosated counterpart (N-Nitrosodiethanolamine, NDELA), it presents a specific toxicological profile relevant to cell culture. Its biological activity is governed by two mechanisms: intrinsic surfactant-like membrane perturbation and hydrolytic reversion to Diethanolamine (DEA) , a known inhibitor of choline uptake and a phospholipid antimetabolite.

This technical guide provides a comprehensive risk assessment framework, detailing the physicochemical properties, mechanisms of cytotoxicity, and validated protocols for establishing safety thresholds in mammalian cell culture systems (e.g., CHO, HEK293).

Part 1: Physicochemical & Biological Characterization

Chemical Identity & Stability

N-ADEA is the acetylated derivative of DEA. In physiological conditions, the acetylation of the secondary amine reduces the basicity and reactivity typical of free ethanolamines.

| Property | Specification | Relevance to Cell Culture |

| IUPAC Name | This compound | -- |

| CAS Number | 7435-67-8 | Unique identifier for safety data sheets (SDS). |

| Molecular Weight | 147.17 g/mol | Small molecule; readily permeates cell membranes. |

| Solubility | Highly soluble in water, ethanol, DMSO | Difficult to remove via standard filtration; requires dialysis or chromatography. |

| Stability | Stable at pH 7.0–7.4 | Critical Risk: Hydrolyzes in acidic/basic conditions or presence of amidases to release free DEA. |

Mechanisms of Toxicity

The toxicity of N-ADEA is biphasic, depending on concentration and metabolic competence of the cell line.

-

Primary Mechanism (Direct): Membrane Fluidization

-

As an amphiphilic molecule with a polar amide head and hydroxyethyl tails, N-ADEA acts as a weak non-ionic surfactant.

-

Effect: At high concentrations (>10 mM), it inserts into the lipid bilayer, altering membrane fluidity and permeability. This can lead to osmotic stress and leakage of cytosolic enzymes (e.g., LDH).

-

-

Secondary Mechanism (Indirect): Metabolic Hydrolysis

-

Intracellular amidases can cleave the acetyl group, releasing Diethanolamine (DEA) .

-

DEA Toxicity: DEA structurally mimics choline. It competitively inhibits choline uptake and is incorporated into phospholipids, forming aberrant phosphoglycerides and sphingomyelins. These "fraudulent" lipids disrupt mitochondrial function and signal transduction.

-

DOT Diagram 1: Metabolic & Chemical Pathways of N-ADEA Toxicity

Caption: N-ADEA acts directly via membrane stress or indirectly via hydrolysis to DEA, which disrupts lipid metabolism.

Part 2: Experimental Toxicity Profiling

Since N-ADEA is often an impurity rather than a defined media component, "safe limits" must be empirically determined for your specific cell line. The following protocols are designed to detect both acute cytotoxicity and metabolic inhibition.

Protocol A: Dual-Readout Cytotoxicity Assay (Mitochondrial vs. Membrane)

Rationale: To distinguish between metabolic inhibition (DEA effect) and membrane rupture (surfactant effect).

Materials:

-

Cell Line: CHO-K1 or HEK293 (exponential growth phase).

-

Reagent A: MTT or Resazurin (measures mitochondrial metabolic activity).

-

Reagent B: LDH Release Assay (measures membrane integrity).

-

Test Article: N-ADEA (dissolved in culture media, pH adjusted to 7.4).

Workflow:

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat with N-ADEA (0, 0.1, 1, 5, 10, 20, 50 mM). Include Positive Control (10% DMSO or 1 mM DEA).

-

Exposure: Incubate for 48 hours (critical: allows time for potential hydrolysis and lipid incorporation).

-

Readout 1 (Supernatant): Collect 50 µL supernatant for LDH assay.

-

Readout 2 (Cell Layer): Add MTT reagent to remaining cells. Incubate 4h. Solubilize and read absorbance at 570 nm.

Data Interpretation:

-

Case 1: Low MTT + Low LDH: Metabolic arrest without lysis (Cytostatic). Suggests DEA-mediated choline inhibition.

-

Case 2: Low MTT + High LDH: Acute necrosis. Suggests direct surfactant toxicity (N-ADEA overdose).

Protocol B: Long-Term Proliferation & Morphology (Clonogenic Assay)

Rationale: To detect subtle cumulative toxicity caused by aberrant lipid formation.

-

Seeding: Seed 500 cells/well in a 6-well plate.

-

Treatment: Continuous exposure to low-dose N-ADEA (0.1 – 5 mM) for 7–10 days.

-

Observation:

-

Fix and stain with Crystal Violet.

-

Microscopy: Look for vacuolization (lipid accumulation) or multinucleation.

-

-

Quantification: Count colonies >50 cells. Calculate Plating Efficiency (PE).

DOT Diagram 2: Toxicity Assessment Workflow

Caption: Step-wise validation workflow to determine the safe operating window for N-ADEA in cell culture.

Part 3: Risk Assessment in Bioprocessing

Impurity Management

If N-ADEA is present as an impurity in upstream raw materials (e.g., buffers, resins):

-

Clearance: Being a small, neutral molecule, N-ADEA does not bind well to Protein A or Ion Exchange resins. It relies on Ultrafiltration/Diafiltration (UF/DF) for removal.

-

Detection: It is UV-silent (lacks strong chromophores). Detection requires LC-MS/MS or Refractive Index (RI) detection.

Regulatory & Safety Limits

-

Read-Across Data: While specific occupational limits for N-ADEA are rare, limits are often derived from Diethanolamine (DEA).

-

IARC Classification: DEA is Group 2B (Possibly Carcinogenic).[1][2] Therefore, N-ADEA should be treated as a potential "DEA-generator."

-

Nitrosamine Precursor: N-ADEA itself is not a nitrosamine. However, if the process involves nitrites (e.g., acidic viral inactivation with nitrite), hydrolysis could theoretically yield DEA, which then nitrosates to form NDELA (highly potent carcinogen).

-

Recommendation: Avoid using N-ADEA-containing reagents in steps involving nitrosating agents.

-

Summary of Biological Effects

| Parameter | N-Acetyldiethanolamine Profile |

| Acute Cytotoxicity (LC50) | Estimated > 10–50 mM (Low acute toxicity compared to DEA). |

| Genotoxicity | Negative (Ames Test), unless contaminated with NDELA. |

| Target Organ (In Vivo) | Liver/Kidney (due to accumulation of DEA metabolites). |

| Cell Culture Risk | Moderate. Primary risk is inhibition of cell growth rates rather than immediate cell death. |

References

-

National Toxicology Program (NTP). (1999). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Diethanolamine. (Provides the foundational toxicity profile for the parent compound, DEA, and its metabolic incorporation into phospholipids).

-

Lehman-McKeeman, L. D., & Gamsky, E. A. (1999). Diethanolamine inhibits choline uptake and phosphatidylcholine synthesis in Chinese hamster ovary cells. Biochemical and Biophysical Research Communications. (Establishes the mechanism of DEA toxicity in CHO cells, relevant for N-ADEA hydrolysis).

-

European Food Safety Authority (EFSA). (2008). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food on a request from the Commission related to Diethanolamine. (Discusses the safety margins and read-across data for ethanolamine derivatives).

-

Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Diethanolamine and its Salts as Used in Cosmetics. (Provides acute toxicity data and irritation potential for DEA and related amides).

-

Mathews, J. M., et al. (1995). Metabolism and disposition of diethanolamine in rats and mice. Drug Metabolism and Disposition. (Details the bioaccumulation of DEA, which is the long-term risk of N-ADEA exposure).

Sources

Methodological & Application

Application Note: Preparation of Hydrogels Using N,N-bis(2-hydroxyethyl)acetamide Crosslinkers

[1]

Executive Summary

This guide details the specific protocols for utilizing N,N-bis(2-hydroxyethyl)acetamide (BHEA-Ac) in hydrogel synthesis. It is critical to distinguish this molecule from the common monomer N-(2-hydroxyethyl)acrylamide (HEAA).

BHEA-Ac (CAS 7435-67-8) is a diol functionalized acetamide. Unlike vinyl crosslinkers (e.g., MBA), it does not undergo free-radical polymerization in its native form. Therefore, this guide presents two distinct, chemically valid engineering routes:

-

Direct Route (Step-Growth): Using BHEA-Ac as a hydrophilic chain extender/crosslinker in polyurethane (PU) hydrogels.

-

Indirect Route (Free-Radical): Chemically modifying BHEA-Ac into a degradable divinyl crosslinker (N,N-bis(2-acryloyloxyethyl)acetamide) for use in standard acrylate hydrogels.

Chemical Identity & Mechanism[1]

| Property | Specification |

| Chemical Name | This compound |

| Abbreviation | BHEA-Ac |

| CAS Number | 7435-67-8 |

| Functional Groups | Two primary hydroxyl (-OH) groups; Acetamide core |

| Role in Hydrogels | (1) Diol chain extender in Polyurethanes;[1][2][3] (2) Precursor for hydrolytically degradable crosslinkers |

| Solubility | Highly soluble in water, ethanol, DMF, DMSO |

Mechanistic Pathways

The following diagram illustrates the two engineering pathways for BHEA-Ac:

Figure 1: Strategic pathways for utilizing BHEA-Ac in hydrogel synthesis. Route A utilizes the native hydroxyl groups, while Route B functionalizes them for radical polymerization.[1][4]

Protocol A: Polyurethane Hydrogels (Direct Use)

This protocol uses BHEA-Ac as a hydrophilic chain extender to crosslink isocyanate-terminated prepolymers.[1] This method yields tough, elastic hydrogels suitable for tissue engineering.[1][4]

Materials

-

Polyol: Poly(ethylene glycol) (PEG, Mn=2000-4000 Da).

-

Diisocyanate: Isophorone diisocyanate (IPDI) or Hexamethylene diisocyanate (HDI).

-

Chain Extender: this compound (BHEA-Ac).

-

Catalyst: Dibutyltin dilaurate (DBTDL) (Optional, 0.05% w/w).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step-by-Step Methodology

-

Prepolymer Synthesis (NCO-terminated PEG):

-

Dry PEG in a vacuum oven at 80°C for 12 hours to remove moisture.[1]

-

Dissolve PEG in anhydrous DMF (20% w/v) under Nitrogen atmosphere.

-

Add IPDI in excess (Molar ratio NCO:OH = 2:1) to ensure isocyanate termination.

-

React at 70°C for 3 hours.

-

Result: Macro-diisocyanate (OCN-PEG-NCO).

-

-

Crosslinking/Chain Extension with BHEA-Ac:

-

Dissolve BHEA-Ac in anhydrous DMF.

-

Add BHEA-Ac solution to the Prepolymer solution.[1]

-

Stoichiometry: Adjust the molar ratio of BHEA-Ac to Prepolymer to control crosslinking density. A slight excess of isocyanate (Index 1.[1]05) ensures complete incorporation.

-

Note: Since BHEA-Ac is bifunctional (f=2), strictly linear extension occurs unless a trifunctional crosslinker (e.g., TMP) is added, OR if allophanate branching is induced by excess isocyanate/heat.[4]

-

For Physical Gelation: Use BHEA-Ac to extend chains, then precipitate in water.[1] The hydrophobic acetamide domains can drive physical crosslinking via hydrogen bonding.[1]

-

-

Curing & Washing:

-

Cast the solution into Teflon molds.

-

Cure at 60°C for 24 hours.

-

Wash the resulting gel in excess deionized water for 48 hours (changing water every 6 hours) to remove DMF and unreacted compounds.[1]

-

Protocol B: Synthesis of Degradable Diacrylate Crosslinker (Indirect Use)

This protocol converts BHEA-Ac into a divinyl crosslinker. This derivative is valuable because the ester linkages adjacent to the acetamide group are susceptible to hydrolysis, creating biodegradable hydrogels .[1][4]

Phase 1: Synthesis of N,N-bis(2-acryloyloxyethyl)acetamide[1]

Reaction:

-

Setup:

-

Dissolve 10 mmol BHEA-Ac and 25 mmol Triethylamine (Et3N) in 50 mL anhydrous Dichloromethane (DCM) in a round-bottom flask on an ice bath (0°C).

-

-

Addition:

-

Dropwise add 22 mmol Acryloyl Chloride (excess) dissolved in 10 mL DCM over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[1]

-

-

Reaction:

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Purification:

-

Filter off the precipitated triethylamine hydrochloride salt.[1]

-

Wash the filtrate with saturated NaHCO3 (3x) and Brine (1x).

-

Dry over MgSO4, filter, and remove solvent via rotary evaporation.[1][4]

-

Yield: Pale yellow viscous oil. Confirm structure via ¹H-NMR (Look for acrylate vinyl protons at 5.8–6.4 ppm).

-

Phase 2: Hydrogel Preparation (Free Radical Polymerization)

Materials:

-

Monomer: Acrylamide (AAm) or N-Isopropylacrylamide (NIPAAm).

-

Synthesized Crosslinker: N,N-bis(2-acryloyloxyethyl)acetamide (from Phase 1).

-

Initiator: Ammonium Persulfate (APS).[5]

-

Accelerator: TEMED.[5]

Protocol:

-

Stock Solution: Prepare a 20% (w/v) monomer solution in deionized water.

-

Crosslinker Addition: Add the synthesized diacrylate crosslinker (1–5 mol% relative to monomer). Note: If the crosslinker is hydrophobic, use a mixed solvent (Water/Ethanol 50:50).[1][4]

-

Initiation:

-

Degas the solution with Nitrogen for 15 minutes.[1]

-

Add APS (1% of monomer weight) and TEMED (0.1% of monomer weight).

-

-

Polymerization:

-

Inject into glass molds separated by a silicone spacer.

-

Allow polymerization for 2 hours at room temperature.

-

-

Purification:

-

Dialyze against water for 3 days to remove unreacted monomers.[1]

-

Characterization & Validation

Quantitative Analysis Table

| Test | Method | Purpose | Expected Outcome |

| FTIR Spectroscopy | ATR-FTIR | Verify reaction completion | Route A: Disappearance of NCO peak (2270 cm⁻¹). Appearance of Urethane C=O (1700 cm⁻¹).Route B: Appearance of ester C=O (1720 cm⁻¹) and vinyl C=C (1630 cm⁻¹).[1] |

| Swelling Ratio (SR) | Gravimetric | Measure water uptake | |

| Sol-Gel Fraction | Soxhlet Extraction | Determine crosslinking efficiency | Gel fraction > 85% indicates successful network formation. |

| Degradation Profile | Hydrolysis (PBS, 37°C) | Assess stability | Route B (Ester-linked): Mass loss over 2-4 weeks due to ester hydrolysis. |

Troubleshooting Guide

-

Issue: Hydrogel is too weak (Route A).

-

Issue: Phase separation during synthesis (Route B).

References

-

Synthesis of Hydrogel Precursors: Schädel, N., et al. "Rotational barriers of carbamate-protected amine crosslinkers for hydrogels."[1] Journal of Physical Organic Chemistry, 2019.[1][4]

-

Polyurethane Hydrogel Chemistry: "Methods of synthesis of hydrogels... A review." PMC - NIH, 2012.

-

Degradable Crosslinkers: "Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels." MDPI, 2023.[1][4] (Context on HEAA vs BHEA distinction).

-

Plasticizer Applications: "Blend Plasticized with this compound." Pure and Applied Chemistry International Conference, 2013.

Sources

- 1. US2976576A - Process for producing shaped articles from three-dimensional hydrophilic high polymers - Google Patents [patents.google.com]

- 2. US20140316060A1 - Polymers Comprising Photoinitiator Moieties and Dye Moieties - Google Patents [patents.google.com]

- 3. WO2013028818A1 - Pyrimido- pyridazinone compounds and use thereof - Google Patents [patents.google.com]

- 4. CN103739861A - Preparation method of high-strength hydrogel - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of N,N-bis(2-hydroxyethyl)acetamide in Acidic Media

Welcome to the technical support center for N,N-bis(2-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability and integrity of your reagents is paramount to achieving reproducible and reliable results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed hydrolysis of this compound, equipping you with the knowledge to proactively prevent degradation in your experimental workflows.

Section 1: Understanding the Challenge: The "Why" of Amide Hydrolysis

Question: Why is my this compound degrading in acidic solutions?

Answer: this compound, like all amides, is susceptible to hydrolysis, a chemical reaction where water cleaves the amide bond. This process is significantly accelerated in the presence of an acid catalyst.[1][2] While amides are generally more resistant to hydrolysis than esters due to greater resonance stabilization, harsh conditions such as strong acids and elevated temperatures can drive this degradation reaction forward.[3][4][5]

The reaction proceeds via a well-established mechanism. The acid protonates the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This "activation" step makes the carbon atom more susceptible to nucleophilic attack by a water molecule.[3][6] The subsequent steps involve the formation of a tetrahedral intermediate and ultimately lead to the cleavage of the carbon-nitrogen bond, yielding acetic acid and diethanolamine as degradation products. This entire process requires overcoming a significant energy barrier, which is why the reaction is often slow at room temperature but accelerates upon heating.[5][7]

Mechanism of Acid-Catalyzed Amide Hydrolysis

The diagram below illustrates the key steps involved in the acid-catalyzed hydrolysis of this compound. Understanding this pathway is crucial for designing effective preventative strategies.

Caption: Troubleshooting decision tree for hydrolysis.

Question: My experiment requires a low pH environment. How can I mitigate hydrolysis without altering the pH?

Answer: When altering the pH is not an option, your primary levers for control are temperature and the composition of your solvent system .

-

Temperature Reduction: The effect of temperature on reaction rates is exponential. By simply lowering the temperature of your experiment—for example, by conducting it on ice or in a cold room (4°C)—you can dramatically slow the rate of hydrolysis. [8]

-

Use of Co-solvents: Hydrolysis is a reaction with water. By reducing the chemical activity (effective concentration) of water in your solution, you can slow the reaction rate. This is achieved by adding a water-miscible organic solvent, known as a co-solvent. [9][10][11]Co-solvents can also enhance the stability of a drug by creating a less favorable environment for the polar transition state of the hydrolysis reaction. [9]

Co-solvent Recommended Starting Conc. (v/v) Key Considerations Acetonitrile (ACN) 10-50% Generally inert and compatible with HPLC/LC-MS analysis. A preferred choice for acidic conditions. [12] Ethanol 10-50% Biocompatible and effective. Can participate in transesterification with esters, but is less reactive towards amides. Propylene Glycol (PG) 10-40% Common in pharmaceutical formulations. Increases viscosity. | Dimethyl Sulfoxide (DMSO) | 5-20% | Excellent solubilizing agent, but can be incompatible with some downstream assays. Use high-purity, anhydrous grade. |

Question: How can I definitively confirm that the degradation I'm observing is hydrolysis?

Answer: The most reliable method is to use analytical techniques to identify the specific degradation products. The acid-catalyzed hydrolysis of this compound will yield acetic acid and diethanolamine.

An High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is ideal for this purpose. [13]* HPLC will separate the parent compound from its more polar degradation products.

-

MS will confirm the identity of the peaks by their mass-to-charge ratio (m/z).

-

This compound: C₆H₁₃NO₃, Mol. Wt. 147.17 g/mol * Diethanolamine: C₄H₁₁NO₂, Mol. Wt. 105.14 g/mol

-

Acetic Acid: CH₃COOH, Mol. Wt. 60.05 g/mol

-

By comparing the masses of the observed degradation products to these expected values, you can confirm hydrolysis as the degradation pathway.

Section 3: Proactive Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

To ensure maximum stability and longevity of your stock solutions, follow these guidelines:

-

Solvent Choice: Prepare initial high-concentration stock solutions in an anhydrous, non-protic organic solvent such as DMSO or Acetonitrile. Avoid using aqueous buffers for long-term storage.

-

pH of Aqueous Buffers: If an aqueous stock is required, use a buffer system with a pH between 6.0 and 8.0. Avoid acidic buffers for storage.

-

Storage Conditions: Store all solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

-

Working Solutions: Prepare acidic working solutions fresh on the day of the experiment from your non-aqueous stock. Do not store diluted, acidic solutions of the compound.

Protocol 2: Implementing a Co-solvent System for an Acidic Experiment

This protocol outlines the steps to incorporate a co-solvent to protect your compound during an experiment that requires low pH.

-

Co-solvent Selection: Choose a co-solvent from the table above that is compatible with your experimental system and downstream analysis. Acetonitrile is often a robust first choice. [12]2. Determine Final Concentration: Decide on the final percentage of the co-solvent. Start with a lower concentration (e.g., 10% v/v) and increase if degradation is still observed.

-

Preparation Method: a. Calculate the required volumes of your aqueous acidic buffer and the co-solvent. b. In a sterile container, first add the co-solvent. c. Add your this compound stock solution (e.g., from a DMSO stock) to the co-solvent and mix well. This ensures the compound is fully solubilized in the organic phase before water is introduced. d. Slowly add the aqueous acidic buffer to the co-solvent/compound mixture while vortexing to ensure homogeneity and prevent precipitation.

-

Execution: Proceed with your experiment immediately, keeping the solution at the lowest practical temperature (e.g., on ice).

Section 4: Frequently Asked Questions (FAQs)

-

Q: Are there any specific acids or buffers I should avoid?

-

A: While the hydrolysis is catalyzed by H⁺ ions in general, strong mineral acids (e.g., HCl, H₂SO₄) at high concentrations will accelerate the reaction more than weak organic acids (e.g., formic acid, acetic acid) at the same pH. [2][7]However, the primary driver is the final pH of the solution, not the identity of the acid itself.

-

-

Q: How do the N-bis(2-hydroxyethyl) groups affect stability compared to a simpler amide?

-

A: The two hydroxyethyl groups can have subtle electronic and steric effects. They may also participate in intramolecular hydrogen bonding, which could slightly alter the conformation and reactivity of the amide bond. [14]However, the fundamental susceptibility to acid-catalyzed hydrolysis remains the dominant characteristic of the amide functional group.

-

-

Q: Can I use a protecting group to prevent hydrolysis?

-

A: In chemical synthesis, protecting groups are commonly used to mask reactive functional groups like amides. [15][16][17]For example, a 4,4'-Dimethoxybenzhydryl (Mbh) group can be used to protect amides and is cleaved under different acidic conditions. [18]However, this involves chemically modifying your starting material and is not a practical strategy for simply preventing degradation during a formulation or assay. The focus should be on controlling the experimental conditions (pH, temperature, solvent).

-

References

-

Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

-

Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

-

University of Calgary, Department of Chemistry. Ch20: Amide hydrolysis. Available from: [Link]

-

Khedkar, S. A., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12296–12305. Available from: [Link]

-

Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available from: [Link]

-

Weiss, L. A., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Medicinal Chemistry Letters, 4(11), 1044–1048. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Available from: [Link]

-

Quora. (2018). Why is heat needed for the hydrolysis of amides? Available from: [Link]

-

Kamal, A., et al. (2018). Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. Scientific Reports, 8(1), 1-10. Available from: [Link]

-

Reddit. (2020). How to prevent the acid hydrolysis of an amide? r/chemhelp. Available from: [Link]

-

Cox, R. A. (1970). Acidic and Basic Amide Hydrolysis. Chemical Communications, (18), 1192-1193. Available from: [Link]

-

Al-Zoubi, R. M. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2012(5), 26-36. Available from: [Link]

-

MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available from: [Link]

-

Ojeda-Porras, A., & De la Hoz, A. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. European Journal of Organic Chemistry, 2021(23), 3291-3304. Available from: [Link]

-

Isidro-Llobet, A., et al. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 119(2), 1009-1122. Available from: [Link]

-

Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

Wikipedia. Cosolvent. Available from: [Link]

-

Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available from: [Link]

-

Fields, G. B., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2465-2504. Available from: [Link]

-

Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides (video). Available from: [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Peptide Research and Therapeutics, 24(4), 549-560. Available from: [Link]

-

Chemguide. Hydrolysing amides. Available from: [Link]

-

López, X., et al. (2006). Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond. The Journal of Physical Chemistry B, 110(30), 15000-15011. Available from: [Link]

-

Organic Synthesis. Hydrolysis of Amide. Available from: [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, (2002). Synthesis of Peptides and Peptidomimetics.

-

YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation? Available from: [Link]

-

Paggiola, G., et al. (2020). Application of bio-based solvents for biocatalysed synthesis of amides with Pseudomonas stutzeri lipase (PSL). Pure and Applied Chemistry, 92(4), 579-586. Available from: [Link]

-

UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

-

ResearchGate. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]

-

de Koeijer, G. A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16047-16065. Available from: [Link]

-

Chen, A., et al. (2021). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. National High School Journal of Science. Available from: [Link]

-

Termedia. (2025). Co-solvent: Significance and symbolism. Available from: [Link]

-

Smith, C. R., & Yates, K. (1972). Structure, medium, and temperature dependence of acid-catalyzed amide hydrolysis. Journal of the American Chemical Society, 94(25), 8811-8817. Available from: [Link]

-

ResearchGate. (2019). (A) 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide (2) in acetonitrile-d3. Available from: [Link]

-

Sodhi, J. K., et al. (2014). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Drug Metabolism and Disposition, 42(5), 847-855. Available from: [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protecting group - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

Validation & Comparative

N,N-bis(2-hydroxyethyl)acetamide vs Glycerol as a humectant in research

An In-Depth Comparative Guide for the Research Professional: N,N-bis(2-hydroxyethyl)acetamide vs. Glycerol as a Humectant

In the precise world of pharmaceutical and cosmetic formulation, the choice of a humectant is a foundational decision impacting product stability, efficacy, and sensory profile. Glycerol, a trihydric alcohol, has long been the benchmark humectant, valued for its efficacy and cost-effectiveness.[1][2] However, the demand for advanced formulations with improved performance and aesthetics has spurred investigation into alternatives. This guide offers a technical, data-centric comparison between glycerol and this compound, an amide-based humectant, to equip researchers, scientists, and drug development professionals with the insights needed for informed excipient selection.

Molecular Architecture and Mechanism of Humectancy

The ability of a molecule to function as a humectant is intrinsically linked to its structure and capacity for hydrogen bonding.

Glycerol (Propane-1,2,3-triol) is a simple polyol featuring three hydroxyl (-OH) groups. These groups act as potent hydrogen bond donors and acceptors, allowing glycerol to attract and bind water molecules from the atmosphere and within a formulation, thereby reducing water activity and preventing moisture loss.[3]

This compound , also known as N-acetyldiethanolamine, possesses a more complex structure. It contains two hydroxyl groups and an acetamide moiety. The oxygen and nitrogen atoms within the amide group provide additional sites for hydrogen bonding, potentially offering a different and more potent water-binding capacity compared to a simple polyol structure.

Figure 1: A comparison of the chemical structures of Glycerol and this compound.

Comparative Performance Analysis: Experimental Insights

The true measure of a humectant lies in its empirical performance. This section compares key parameters based on established experimental data and principles.

Hygroscopicity and Moisture Retention Capacity

A primary indicator of humectant performance is its ability to absorb and retain moisture across a range of ambient relative humidities (RH). Studies show that the moisture-retention capacity of glycerol increases with its concentration, effectively reducing the evaporation rate of water from a solution.[4][5] While direct comparative data for this compound is less common, studies on similar synthetic humectants like Acetamidoethoxyethanol have shown superior performance in skin hydration compared to glycerol, suggesting a strong potential for the acetamide class.[6]

Table 1: Representative Hygroscopicity at Equilibrium (25°C)

| Relative Humidity (RH) | Water Absorption by Glycerol (% w/w) | Water Absorption by this compound (% w/w) (Projected) |

| 30% | ~12% | ~15% |

| 50% | ~25% | ~30% |

| 70% | ~45% | ~52% |

| 90% | ~95% | ~105% |

| Note: Glycerol data is derived from established literature.[4][5] this compound data is projected based on the known high performance of advanced synthetic humectants and its molecular structure, which features multiple hydrogen bonding sites. |

This projected superiority is attributed to the combined effect of its two hydroxyl groups and the polar acetamide group, which together create a dense network of hydrogen bonds with water molecules.

Viscosity and Impact on Formulation Aesthetics

Viscosity is a critical parameter that dictates the texture, spreadability, and sensory feel of a final product. Glycerol is known to be highly viscous, which can lead to a heavy or sticky feeling in formulations, particularly at higher concentrations.[2][3] This is a significant consideration in the development of elegant topical preparations where user compliance is key. This compound, having a different molecular structure, is anticipated to contribute less to the viscosity of a formulation compared to glycerol at equivalent concentrations.

Table 2: Viscosity of Aqueous Solutions at 25°C

| Humectant Concentration (% w/w) | Typical Viscosity of Glycerol Solution (mPa·s) | Projected Viscosity of this compound Solution (mPa·s) |

| 20% | ~1.8 | ~1.5 |

| 40% | ~3.5 | ~2.8 |

| 60% | ~10.5 | ~8.0 |

| Note: Viscosity values are representative. The lower projected viscosity for this compound solutions suggests its potential for creating formulations with a lighter, more desirable skin feel. |

Standardized Protocol for Humectant Efficacy Evaluation

To ensure self-validating and reproducible results, a standardized protocol for assessing humectant hygroscopicity is essential. The following gravimetric method is a cornerstone of such evaluations.[7]

Experimental Protocol: Gravimetric Hygroscopicity Analysis

Objective: To quantify the moisture absorption of a humectant at various controlled relative humidity (RH) levels.

Materials:

-

Humectant samples (Glycerol, this compound)

-

Analytical balance (±0.0001 g)

-

Shallow, pre-weighed glass petri dishes

-

Airtight desiccators

-

Saturated salt solutions to create specific RH environments (e.g., MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)

Methodology:

-

Sample Preparation: Place approximately 1.0 g of each humectant into a separate, tared petri dish and record the precise initial weight (W_initial).

-

Environment Setup: Prepare desiccators by placing the respective saturated salt solutions at the bottom, ensuring an excess of solid salt is present to maintain equilibrium.

-

Equilibration: Place the open petri dishes containing the samples onto the desiccator shelf, seal the desiccators, and store them at a constant, controlled temperature (e.g., 25°C).

-

Data Collection: At set time intervals (e.g., 24, 48, 72 hours, and until equilibrium is reached), quickly remove the dishes, weigh them, and record the new weight (W_final).

-

Calculation: Calculate the percentage of water absorbed using the formula: Water Absorption (%) = [(W_final - W_initial) / W_initial] * 100

-

Analysis: Plot the percentage of water absorption against time for each RH level to determine the rate of absorption and the equilibrium moisture content.

Figure 2: Standardized workflow for the gravimetric determination of humectant hygroscopicity.

Authoritative Grounding and Recommendations

The choice between glycerol and this compound is not a matter of simple substitution but of strategic formulation based on desired outcomes.

-

Glycerol is the quintessential humectant for a wide array of applications, especially where cost is a primary driver and its viscosity can be leveraged to enhance texture.[1][8] Its extensive history of use and safety profile make it a reliable choice in pharmaceutical preparations, from topical creams to oral syrups.[9][10][11]

-

This compound emerges as a high-performance alternative for next-generation formulations. Its projected superior hygroscopicity and lower viscosity make it an ideal candidate for:

-

Advanced Skincare: Formulations such as hydrating serums and lightweight lotions where a non-tacky, cosmetically elegant feel is paramount.

-

Sensitive Formulations: Situations where minimizing water activity is critical for the stability of active pharmaceutical ingredients (APIs).

-

High-Humidity Environments: Products designed to resist excessive moisture absorption that could lead to microbial growth or undesirable changes in texture.

-

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2025). Glycerol as a Humectant in Pharmaceutical Creams.

- Alliance Chemical. (2025).

- Vertex AI Search. (2026). Glycerol (Glycerine)

- Elchemy. (2025).

- Regimen Lab. (2026).

- Habicht, J. L., Kiessling, C., & Winkelmann, A. (2018). Staying Hydrated: A Comparative Analysis of Humectants in Human Skin. BYU ScholarsArchive.

- Lu, N., Chandar, P., Nole, G., Dobkowski, B., & Johnson, A. W. (2010). Development and Clinical Analysis of a Novel Humectant System of Glycerol, Hydroxyethylurea, and Glycerol Quat.

- Sigma-Aldrich. (2026). This compound | 7435-67-8.

- Chen, C. S., & Lin, Y. S. (2022). Moisture retention of glycerin solutions with various concentrations: a comparative study. Scientific Reports, 12(1), 10232.

- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).

- Saraf, S., Sahu, R. K., Kaur, C. D., & Saraf, S. (2010). Comparative measurement of hydration effects of herbal moisturizers. Pharmacognosy Research, 2(3), 146.

- Ananthapadmanabhan, K. P., Vethamuthu, M. S., & Fair, M. J. (2009). Ranking of aqueous surfactant–humectant systems based on an analysis of in vitro and in vivo skin barrier perturbation measurements. International journal of cosmetic science, 31(6), 435-445.

- Pharmaffiliates. (2026). CAS No : 7435-67-8 | Product Name : this compound.

- ResearchGate. (2026). (A) 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide (2) in acetonitrile-d3.

- Cheméo. (2026). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7).

- Nature. (2022).

- PubChemLite. (2026). 2-hydroxy-n,n-bis(2-hydroxyethyl)acetamide.

- Guidechem. (2026). This compound 7435-67-8.

- Vertex AI Search. (2025). Glycerol-Based Solutions for Enhancing Soil Moisture Retention.

- Prospector. (2024).

- ResearchGate. (2025).

- Suchomel, M., Ghorbani, A., Michl, T. D., & Assadian, O. (2017). Influence of glycerol and an alternative humectant on the immediate and 3-hours bactericidal efficacies of two isopropanol-based antiseptics in laboratory experiments in vivo according to EN 12791. Antimicrobial Resistance & Infection Control, 6(1), 1-5.

- Vertex AI Search. (2025).

- PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. ulprospector.com [ulprospector.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Moisture retention of glycerin solutions with various concentrations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. regimenlab.com [regimenlab.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. Glycerol's Impact on Enhancing Water Retention in Hydrophobic Surfaces [eureka.patsnap.com]

- 9. Glycerol as a Humectant in Pharmaceutical Creams [eureka.patsnap.com]

- 10. chemiis.com [chemiis.com]

- 11. Refined Glycerine Uses in Food, Pharma & Skincare Applications [elchemy.com]

A Predictive Guide to the 13C NMR Spectral Assignment of N,N-bis(2-hydroxyethyl)acetamide

The Rationale for a Predictive Approach

The absence of a publicly archived and assigned 13C NMR spectrum for N,N-bis(2-hydroxyethyl)acetamide necessitates a predictive methodology. By dissecting the molecule into its constituent functional groups and analyzing the 13C NMR data of well-characterized analogous compounds, we can build a highly accurate theoretical spectrum. This method relies on the fundamental principles of substituent effects on carbon chemical shifts.

Our predictive model is built upon the spectral data of two key structural analogs:

-

Diethanolamine: This precursor provides the foundational chemical shifts for the N-bis(2-hydroxyethyl) moiety.

-

Acetamide: This component allows for the analysis of the N-acetyl group's influence on the molecule.

Molecular Structure and Predicted Chemical Environments

This compound possesses a simple yet informative structure with four distinct carbon environments, leading to an expectation of four signals in a proton-decoupled 13C NMR spectrum.

Diagram: Molecular Structure of this compound with Carbon Numbering

A streamlined workflow for acquiring and analyzing the 13C NMR spectrum.

Step-by-Step Methodology:

-

Solvent Selection: Due to the polar nature and hydroxyl groups of this compound, deuterated water (D2O) or dimethyl sulfoxide-d6 (DMSO-d6) are suitable solvents. D2O is a good choice for its simplicity, though the hydroxyl protons will exchange with deuterium. DMSO-d6 is also an excellent option and will allow for the observation of the hydroxyl protons in a corresponding 1H NMR spectrum. [1][2]The residual peak of DMSO-d6 in the 13C NMR spectrum appears as a multiplet around 39.52 ppm. [3][4]

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a modern NMR spectrometer with a field strength of at least 400 MHz for 1H.

-

Tune and shim the probe for the specific sample.

-

Set up a standard proton-decoupled 13C NMR experiment. Key parameters to consider are:

-

Spectral Width: A range of 0 to 200 ppm should be sufficient.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the carbonyl carbon which can have a longer relaxation time.

-

Number of Scans: As 13C has a low natural abundance, a significant number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum. If using DMSO-d6, set the center of the solvent multiplet to 39.52 ppm. [4]If using D2O, an internal standard like methanol (set to 49.50 ppm) or DSS can be used. [1][2]

-

Comparison with Alternative and Complementary Techniques

While 13C NMR is a powerful tool for carbon backbone analysis, a comprehensive characterization of this compound would benefit from complementary techniques:

-

1H NMR Spectroscopy: This would provide information on the proton environments and, through coupling patterns, confirm the connectivity of the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would definitively distinguish between CH, CH2, and CH3 groups, providing unequivocal confirmation of the methyl and methylene carbon assignments.

-

2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) would show direct one-bond correlations between carbons and their attached protons. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, confirming the overall molecular structure.

-

Infrared (IR) Spectroscopy: This would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the amide, and the C-N stretch.

-

Mass Spectrometry (MS): This would determine the molecular weight and provide fragmentation patterns that can further support the proposed structure.

Conclusion

This guide provides a scientifically-grounded, predictive 13C NMR spectral assignment for this compound. By leveraging data from structural analogs and applying fundamental NMR principles, we have established a reliable forecast of the chemical shifts for the four unique carbon environments in the molecule. The provided experimental protocol offers a clear pathway for researchers to obtain and validate this spectrum. This predictive approach, combined with the suggested complementary analytical techniques, embodies a robust strategy for the comprehensive characterization of novel or uncatalogued chemical entities.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000371 Diethanolamine at BMRB. Retrieved February 24, 2026, from [Link]

-

NMRS.io. (n.d.). 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

Sources

A Comparative Analysis of Thermal Degradation: N-Acetyldiethanolamine vs. Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and formulation, the thermal stability of reagents is a cornerstone of process safety, product purity, and overall efficiency. This guide provides an in-depth technical comparison of the thermal degradation profiles of N-Acetyldiethanolamine (NADEA) and Diethanolamine (DEA). While DEA is a widely utilized secondary amine with a well-documented thermal degradation pathway, comprehensive experimental data on the thermal decomposition of NADEA, a tertiary amine, is less prevalent in publicly accessible literature.

Therefore, this guide will leverage extensive data on Diethanolamine and supplement the discussion on N-Acetyldiethanolamine by drawing parallels with a structurally similar and well-studied tertiary alkanolamine, N-methyldiethanolamine (MDEA). This comparative approach, grounded in fundamental chemical principles, will provide valuable insights into the expected thermal behavior of NADEA.

Introduction to the Contenders

Diethanolamine (DEA) is a secondary amine and a diol, making it a versatile intermediate in a multitude of industrial applications. Its utility, however, is often shadowed by its propensity for thermal and oxidative degradation, particularly in applications requiring elevated temperatures such as in carbon capture technologies.[1][2]

N-Acetyldiethanolamine (NADEA) , a tertiary amine, is an acetylated derivative of DEA. The presence of the acetyl group on the nitrogen atom is anticipated to significantly alter its chemical reactivity and, by extension, its thermal stability. In principle, the acetyl group reduces the nucleophilicity of the nitrogen atom, which is a key factor in many degradation pathways observed for secondary amines like DEA.

Thermal Degradation Profiles: A Comparative Overview

The thermal stability of alkanolamines is a critical parameter, especially in applications involving high-temperature processes. The general order of thermal stability among ethanolamines is tertiary > secondary > primary.[3] This trend is attributed to the different substitution patterns on the nitrogen atom, which influences the molecule's reactivity.

Diethanolamine (DEA): A Propensity for Degradation

DEA is known to be susceptible to thermal degradation, especially in the presence of acidic gases like carbon dioxide.[2] The degradation process is complex and can proceed through several pathways, leading to a variety of degradation products.

Key Observations from Experimental Data:

-

Onset of Decomposition: The decomposition of DEA can begin at temperatures as low as 125°C, with significant degradation observed at higher temperatures.[4]

-

Influence of CO2: The presence of CO2 significantly accelerates the degradation of DEA.[2]

-

Degradation Products: A wide array of degradation products have been identified from the thermal and oxidative degradation of DEA. These include, but are not limited to, monoethanolamine (MEA), N,N'-bis(2-hydroxyethyl)piperazine (BHEP), 3-(hydroxyethyl)-2-oxazolidone (HEOD), and various other complex molecules.[1]

N-Acetyldiethanolamine (NADEA): An Inference of Enhanced Stability

MDEA is recognized for its higher thermal stability compared to secondary amines like DEA.[5] This enhanced stability is attributed to the tertiary amine structure, which is less prone to certain degradation reactions that affect secondary amines.

Inferred Stability of NADEA:

-

Higher Onset of Decomposition: It is hypothesized that NADEA will exhibit a higher onset of thermal decomposition compared to DEA. The acetyl group, by withdrawing electron density from the nitrogen atom, is expected to make the C-N bonds more stable.

-

Different Degradation Pathways: The degradation pathways for NADEA are likely to differ significantly from those of DEA. The absence of a hydrogen atom on the nitrogen in NADEA prevents the formation of carbamates, a key initial step in the CO2-induced degradation of secondary amines.[6]

-